molecular formula C27H22ClN3O3S B2707405 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one CAS No. 1114827-77-8

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2707405
CAS No.: 1114827-77-8
M. Wt: 504
InChI Key: ZEHZANJFRCRZBJ-UHFFFAOYSA-N
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Description

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O3S and its molecular weight is 504. The purity is usually 95%.
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Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN2O3SC_{19}H_{23}ClN_{2}O_{3}S, with a molecular weight of approximately 394.92 g/mol. The structural features include:

  • A quinazolinone core
  • An oxazole ring
  • A chlorophenyl group
  • A methoxybenzyl substituent

These components contribute to its diverse pharmacological properties.

Anticancer Activity

Quinazoline derivatives, including the target compound, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • In vitro Studies : A study evaluated the anticancer activity of quinazoline derivatives against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer effects .
CompoundCell LineIC50 (μM)
Quinazoline Derivative 1MCF70.096
Quinazoline Derivative 2A5492.09

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Kinase Inhibition

The biological evaluation included screening against a panel of kinases, which are critical in cancer signaling pathways. Differential Scanning Fluorimetry (DSF) revealed that the compound stabilizes several kinases, indicating potential as a kinase inhibitor .

Kinase TargetΔTm (°C)
Kinase 110.5
Kinase 29.8

The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar quinazoline derivatives have been shown to interact with various molecular targets, including:

  • Enzymatic Inhibition : Compounds may inhibit enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : The presence of specific substituents allows for interaction with growth factor receptors, potentially blocking cancer cell signaling pathways .

Case Studies

  • Study on Quinazoline Derivatives : A recent study synthesized multiple quinazoline derivatives and assessed their biological activities. The findings highlighted that modifications to the phenyl substituents significantly affected their anticancer activity and kinase inhibition profiles .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of quinazoline derivatives, revealing that specific structural features enhance efficacy against resistant strains .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3S/c1-17-24(29-25(34-17)19-9-11-20(28)12-10-19)16-35-27-30-23-6-4-3-5-22(23)26(32)31(27)15-18-7-13-21(33-2)14-8-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZANJFRCRZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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